3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Overview
Description
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
The synthesis of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid typically involves condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents. Another common approach is the condensation with aldehydes under oxidative conditions . Industrial production methods often rely on the availability of 2,3-diaminopyridine, which can be synthesized from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine through nucleophilic substitution and subsequent reduction of the nitro group .
Chemical Reactions Analysis
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can be employed to form fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, modulating neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism or influence immune system components .
Comparison with Similar Compounds
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and synthetic routes.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyridine: Widely used in drug development for its diverse pharmacological properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVIZYWYHXROKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618423 | |
Record name | 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019108-05-4 | |
Record name | 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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